molecular formula C11H14O B13700430 1-Cyclopropyl-2-ethoxybenzene

1-Cyclopropyl-2-ethoxybenzene

Cat. No.: B13700430
M. Wt: 162.23 g/mol
InChI Key: DMXIPJGAEBEEPM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-ethoxybenzene is an organic compound that features a benzene ring substituted with a cyclopropyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Another method involves electrophilic aromatic substitution . In this process, the benzene ring undergoes substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-ethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclopropyl-2-ethoxybenzoic acid.

    Reduction: Formation of cyclopropyl-2-ethoxycyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Cyclopropyl-2-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity, affecting the compound’s binding affinity and specificity to biological targets . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-ethoxybenzene is unique due to the presence of both the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group provides rigidity and stability, while the ethoxy group enhances solubility and reactivity in various chemical reactions .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyl-2-ethoxybenzene

InChI

InChI=1S/C11H14O/c1-2-12-11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,2,7-8H2,1H3

InChI Key

DMXIPJGAEBEEPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CC2

Origin of Product

United States

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